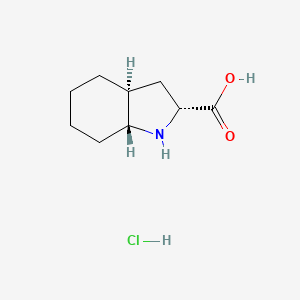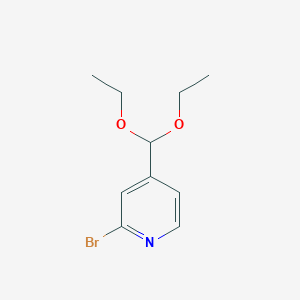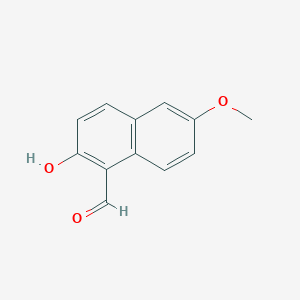
2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of non-polymeric compounds and features an aldehyde group (C=O) attached to a naphthalene ring system.
- The compound’s structure includes a hydroxyl group (OH) at position 2 and a methoxy group (OCH3) at position 6 on the naphthalene ring .
2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde: , is an organic compound with the molecular formula .
Métodos De Preparación
Synthetic Routes: While specific synthetic routes for QMA are not widely documented, it can be prepared through various methods, including oxidation of suitable precursors or aldehyde condensation reactions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for QMA remains scarce.
Análisis De Reacciones Químicas
Reactivity: QMA can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: QMA serves as a valuable building block in organic synthesis due to its functional groups.
Biology and Medicine: Although limited studies exist, QMA’s potential biological activities warrant further investigation.
Industry: Its applications in industry remain underexplored.
Mecanismo De Acción
- The exact mechanism by which QMA exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: QMA shares structural features with other naphthalene derivatives, such as 2-methoxynaphthalene-1-carbaldehyde.
Uniqueness: QMA’s unique combination of functional groups makes it distinct within this chemical class.
Propiedades
IUPAC Name |
2-hydroxy-6-methoxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-3-4-10-8(6-9)2-5-12(14)11(10)7-13/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNKCGQLSHSABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

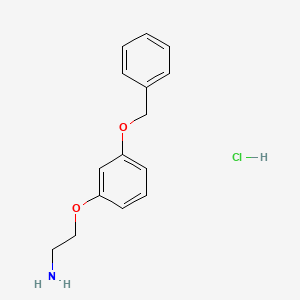
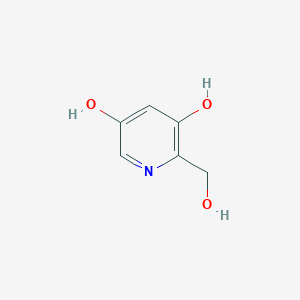


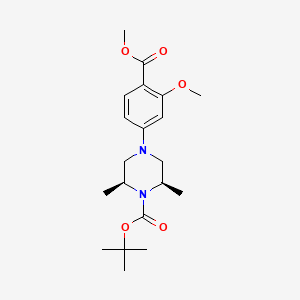



![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
